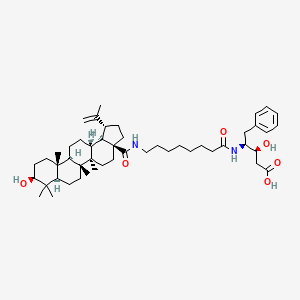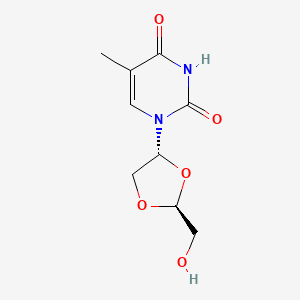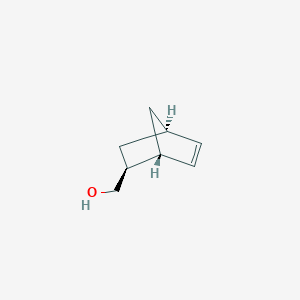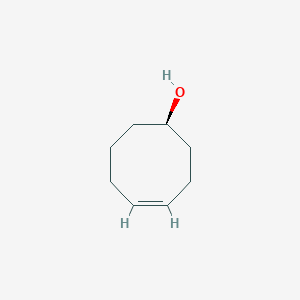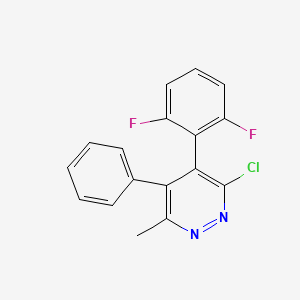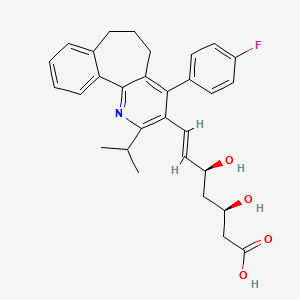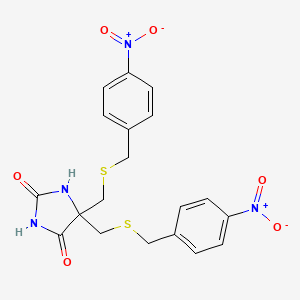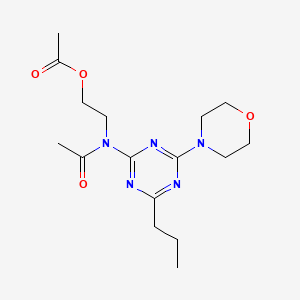
2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that enhance its potential applications in various scientific fields. This compound is of particular interest due to its unique chemical properties and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine typically involves multiple steps, starting from uridine. The key steps include the selective protection of hydroxyl groups, followed by the introduction of the 1-methylpropoxymethyl group. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methyl iodide for alkylation.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylpropoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against retroviruses.
Medicine: Investigated for its potential therapeutic effects in treating viral infections.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine involves its incorporation into viral DNA, leading to chain termination. This prevents the replication of the virus. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of retroviruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 1-methylpropoxymethyl group, making it less effective in certain applications.
5-(1-Methylpropoxymethyl)uridine: Contains the 1-methylpropoxymethyl group but retains the hydroxyl groups at the 2’ and 3’ positions.
Uniqueness
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine is unique due to the combination of the dideoxy modification and the 1-methylpropoxymethyl group. This enhances its stability and potential efficacy as an antiviral agent.
Propriétés
Numéro CAS |
133635-61-7 |
|---|---|
Formule moléculaire |
C14H22N2O5 |
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
5-(butan-2-yloxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5/c1-3-9(2)20-8-10-6-16(14(19)15-13(10)18)12-5-4-11(7-17)21-12/h6,9,11-12,17H,3-5,7-8H2,1-2H3,(H,15,18,19)/t9?,11-,12+/m0/s1 |
Clé InChI |
HSLJLYYORDPYAV-CLGJWYQZSA-N |
SMILES isomérique |
CCC(C)OCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
SMILES canonique |
CCC(C)OCC1=CN(C(=O)NC1=O)C2CCC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






